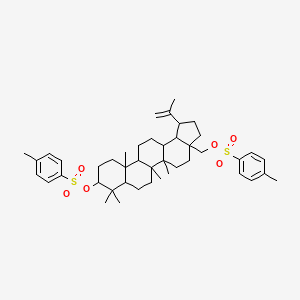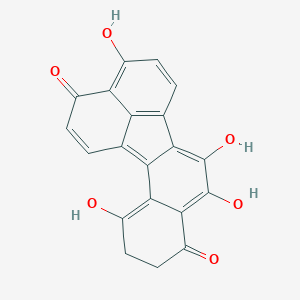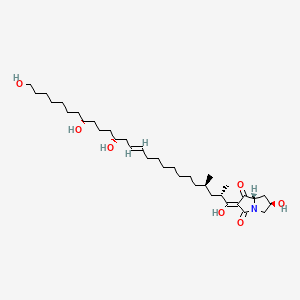![molecular formula C36H56N2O4 B10822065 prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'N-(2-Poc-éthyl)amide de bétuline implique la réaction de la bétuline avec un dérivé alcyne dans des conditions spécifiques. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Méthodes de production industrielle: La production industrielle de l'N-(2-Poc-éthyl)amide de bétuline suit des voies de synthèse similaires mais à plus grande échelle. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: L'N-(2-Poc-éthyl)amide de bétuline peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction: Le composé peut être réduit pour former différents produits réduits.
Substitution: N-(2-Poc-éthyl)betulin amide can participate in substitution reactions, where functional groups are replaced by other groups.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications de la recherche scientifique
Chimie: N-(2-Poc-éthyl)betulin amide is widely used in click chemistry applications due to its alkyne functionality . It serves as a versatile building block for the synthesis of complex molecules.
Biologie et médecine: In biological research, N-(2-Poc-ethyl)betulin amide is studied for its potential therapeutic properties, including its role as a cholesterol biosynthesis inhibitor . It has shown promise in the treatment of various diseases, including cancer and cardiovascular disorders .
Industrie: In the industrial sector, N-(2-Poc-ethyl)betulin amide is used in the synthesis of pharmaceuticals and other high-value chemicals . Its unique chemical properties make it a valuable intermediate in various production processes .
Mécanisme d'action
N-(2-Poc-éthyl)betulin amide exerts its effects by inhibiting key enzymes involved in cholesterol biosynthesis . The compound targets specific molecular pathways, leading to a reduction in cholesterol levels. This mechanism is similar to that of its parent compound, betulin .
Applications De Recherche Scientifique
Chemistry: N-(2-Poc-ethyl)betulin amide is widely used in click chemistry applications due to its alkyne functionality . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, N-(2-Poc-ethyl)betulin amide is studied for its potential therapeutic properties, including its role as a cholesterol biosynthesis inhibitor . It has shown promise in the treatment of various diseases, including cancer and cardiovascular disorders .
Industry: In the industrial sector, N-(2-Poc-ethyl)betulin amide is used in the synthesis of pharmaceuticals and other high-value chemicals . Its unique chemical properties make it a valuable intermediate in various production processes .
Mécanisme D'action
N-(2-Poc-ethyl)betulin amide exerts its effects by inhibiting key enzymes involved in cholesterol biosynthesis . The compound targets specific molecular pathways, leading to a reduction in cholesterol levels. This mechanism is similar to that of its parent compound, betulin .
Comparaison Avec Des Composés Similaires
Composés similaires:
Bétuline: The parent compound of N-(2-Poc-ethyl)betulin amide, known for its cholesterol-lowering properties.
Acide bétulique: Another derivative of betulin with similar biological activities.
Dérivés du lupane: Compounds with a similar pentacyclic triterpenoid structure.
Unicité: N-(2-Poc-éthyl)betulin amide stands out due to its alkyne functionality, which makes it particularly useful in click chemistry applications . This unique feature allows for the efficient synthesis of complex molecules, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C36H56N2O4 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C36H56N2O4/c1-9-22-42-31(41)38-21-20-37-30(40)36-17-12-24(23(2)3)29(36)25-10-11-27-33(6)15-14-28(39)32(4,5)26(33)13-16-35(27,8)34(25,7)18-19-36/h1,24-29,39H,2,10-22H2,3-8H3,(H,37,40)(H,38,41) |
Clé InChI |
CMHLBLIYLVTMMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCNC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)









